![molecular formula C22H26N2O4 B2841521 N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide CAS No. 896286-47-8](/img/structure/B2841521.png)
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide, also known as EPPA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields, including medicine and agriculture.
Scientific Research Applications
Antidiabetic Activity
Pyrazoline derivatives, including our compound of interest, have been reported to display antidiabetic properties . Researchers have explored their potential in managing blood glucose levels and improving insulin sensitivity. Further studies could elucidate the underlying mechanisms and optimize their efficacy.
Antitubercular Properties
The title compound was docked against the active site of Cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis . CYP enzymes play a crucial role in metabolizing drugs and endogenous compounds. Investigating the compound’s interaction with CYPs could lead to novel antitubercular agents.
Antidepressant Effects
Certain pyrazoline derivatives have demonstrated antidepressant activity . Exploring the impact of our compound on neurotransmitter systems and mood regulation could provide valuable insights for drug development.
Anticonvulsant Potential
Compounds containing the pyrazoline pharmacophore have shown anticonvulsant properties . Investigating the compound’s effects on neuronal excitability and seizure thresholds may contribute to the development of new antiepileptic drugs.
Antimicrobial Activity
Pyrazoline derivatives have been studied for their antimicrobial effects . Our compound’s antibacterial and antifungal potential warrants further investigation, especially against drug-resistant pathogens.
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. Pyrazoline-based compounds have exhibited anti-inflammatory effects . Evaluating our compound’s impact on inflammatory pathways could lead to novel therapeutic strategies.
properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-3-28-20-11-7-18(8-12-20)24-15-17(14-22(24)26)23-21(25)13-6-16-4-9-19(27-2)10-5-16/h4-5,7-12,17H,3,6,13-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQOQQMLMILSPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2841440.png)
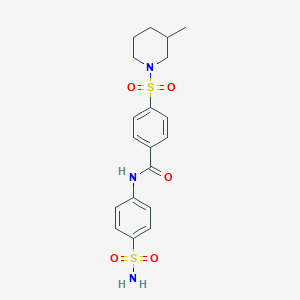
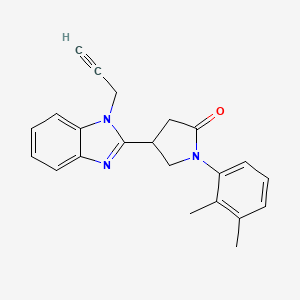
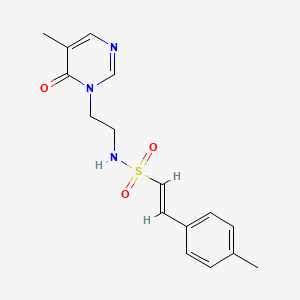
![4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2841446.png)

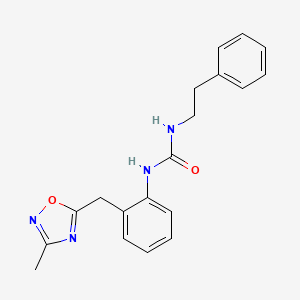



![(E)-2-(2-(1-(1H-benzo[d]imidazol-2-yl)ethylidene)hydrazinyl)-6-bromo-4-phenylquinazoline](/img/structure/B2841455.png)
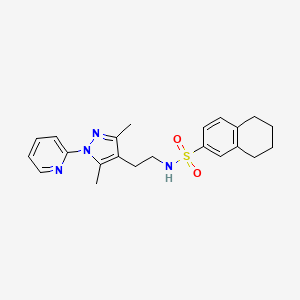
![Benzyl[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]amine](/img/structure/B2841459.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea](/img/structure/B2841461.png)